![molecular formula C20H20FN3O2S B2860910 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole CAS No. 2380040-22-0](/img/structure/B2860910.png)
2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole
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Overview
Description
2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole, also known as AZD-9567, is a novel compound that has gained attention for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole is not fully understood, but it is believed to act as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which leads to its anti-inflammatory and analgesic effects. It also reduces fever by inhibiting the production of prostaglandins in the hypothalamus. 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole has been shown to have good oral bioavailability and a long half-life, making it a promising candidate for clinical use.
Advantages and Limitations for Lab Experiments
2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole has several advantages for lab experiments. It has a well-defined chemical structure and is easily synthesized in high yield and purity. It has been extensively studied in preclinical models, providing a good foundation for further research. However, there are also limitations to using 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be investigated further.
Future Directions
There are several future directions for research on 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole. One area of focus is the development of more selective COX-2 inhibitors, as current drugs in this class have been associated with cardiovascular side effects. Another area of research is investigating the potential of 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole as an adjuvant therapy for cancer treatment. In addition, further studies are needed to fully understand the mechanism of action of 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole and its potential off-target effects. Overall, 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole involves several steps, starting with the reaction between 2-fluorobenzaldehyde and cyclopropylamine to form 2-cyclopropyl-1-(2-fluorophenyl)ethanamine. This intermediate is then reacted with 3-(chloromethyl)benzimidazole to yield the final product, 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole. The synthesis method has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical models. It has also been tested for its efficacy in treating various diseases, including rheumatoid arthritis, osteoarthritis, and neuropathic pain. In addition, 2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole has been investigated for its potential as an adjuvant therapy for cancer treatment.
properties
IUPAC Name |
2-cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-17-6-2-1-5-15(17)13-27(25,26)23-11-16(12-23)24-19-8-4-3-7-18(19)22-20(24)14-9-10-14/h1-8,14,16H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJRJZDOWNMRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)S(=O)(=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-{1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole |
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